molecular formula C10H14O2 B13818278 (5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione

(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione

Cat. No.: B13818278
M. Wt: 166.22 g/mol
InChI Key: GIZGHYLKZLSRKD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione is a chemical compound characterized by its unique structure, which includes a cycloheptene ring with a propan-2-yl group and two ketone functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cycloheptene as a starting material, which undergoes functionalization to introduce the propan-2-yl group and the ketone functionalities. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The propan-2-yl group or other substituents on the cycloheptene ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological pathways and processes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A similar compound with a cycloheptane ring and a single ketone group.

    Cycloheptene: The parent hydrocarbon of (5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione.

    Propan-2-one: A simple ketone that shares the propan-2-yl group.

Uniqueness

This compound is unique due to its combination of a cycloheptene ring with a propan-2-yl group and two ketone functionalities. This structure imparts specific reactivity and properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1

InChI Key

GIZGHYLKZLSRKD-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=O)C(=O)C=C1

Canonical SMILES

CC(C)C1CCC(=O)C(=O)C=C1

Origin of Product

United States

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